molecular formula C13H13ClINO2 B3024257 tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 1557780-95-6

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B3024257
CAS No.: 1557780-95-6
M. Wt: 377.60
InChI Key: RMNYTKCIIXURNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound contains several functional groups, including a carboxylic acid, an ester, a chlorine atom, and an iodine atom. These functional groups make the compound highly reactive and enable it to form various derivatives.


Chemical Reactions Analysis

While specific chemical reactions involving tert-butyl 6-chloro-3-iodo-1H-indole-1-carboxylate are not detailed in the available resources, indole derivatives are known to be important types of molecules that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. A study demonstrated its use in synthesizing gamma-carboline derivatives through palladium-catalyzed intramolecular annulation. These derivatives are of interest due to their presence in numerous natural products and pharmaceuticals (Zhang & Larock, 2003).

Catalysis in Oxidation Reactions

In another application, this compound has been used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process is crucial for producing α,β-unsaturated carbonyl compounds, which have various industrial and pharmaceutical applications (Shen et al., 2012).

Synthesis of Tert-Butyl Esters

The compound also finds use in the synthesis of tert-butyl esters of various carboxylic acids. This is important for the creation of protective groups in organic synthesis, which can be easily removed under mild conditions. Such esters have applications in synthesizing a wide range of organic compounds (Fritsche, Deguara, & Lehr, 2006).

Structural Analysis

Research on the structural aspects of this compound contributes to a deeper understanding of its chemical properties and potential applications. For example, X-ray crystallography studies have been conducted to examine its molecular and crystal structure (Thenmozhi et al., 2009).

Mechanism of Action

Target of Action

Tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate, hereafter referred to as TCI chloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

It’s known that the indole core of tci chloride is reactive, with a chlorine atom at the 6th position and an iodine atom at the 3rd position. These functional groups can be exploited in organic synthesis to introduce various functionalities at these positions, leading to diverse indole derivatives. This suggests that TCI chloride could potentially interact with its targets through these functional groups.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties, suggesting that TCI chloride could potentially affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that TCI chloride could potentially have similar effects.

Action Environment

It’s known that tci chloride should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Properties

IUPAC Name

tert-butyl 6-chloro-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNYTKCIIXURNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743880
Record name tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868694-20-6
Record name tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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